![molecular formula C12H20N2O2S B2437090 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea CAS No. 1396707-10-0](/img/structure/B2437090.png)
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea
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Description
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea, also known as THDU, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. THDU belongs to the class of urea derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
Molecular Docking and Anticonvulsant Activity
A study on synthesized urea derivatives explored their anticonvulsant activity through molecular docking studies. This research focused on derivatives evaluated for their effectiveness against convulsions, revealing that certain compounds demonstrated significant anticonvulsant properties. The study concluded that sulfonylurea series might offer safer anticonvulsant activity than their counterparts (Thakur et al., 2017).
Structure-Activity Relationships
Another study identified a compound through neuropeptide Y5 receptor screening, optimized for in vitro potency by modifying its structure. The research produced potent compounds in this class, acting as antagonists in a cellular assay. This highlights the utility of urea derivatives in developing receptor-specific drugs (Fotsch et al., 2001).
Hydrogen Bonding and Structural Studies
Research on substituted ureas investigated their hydrogen bonding and structure through NMR, IR, Raman spectroscopies, and X-ray diffraction. This study provided insight into the solid-state behavior of these compounds, emphasizing the importance of hydrogen bonding in determining molecular structure (Kołodziejski et al., 1993).
Synthesis and Computational Study of Imidazole Derivatives
A study synthesized new imidazole derivatives, examining their spectroscopic properties and reactivity through both experimental and computational methods. The research provided insights into the molecular dynamics and potential interactions with biological targets, demonstrating the versatile applications of urea derivatives in molecular design and biological studies (Hossain et al., 2018).
properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,3)9(15)6-7-13-11(16)14-10-5-4-8-17-10/h4-5,8-9,15H,6-7H2,1-3H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKEPYSMYPWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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